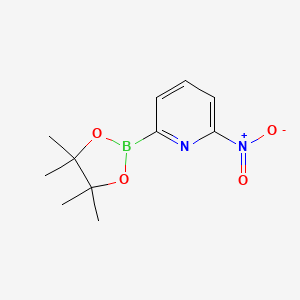
6-Nitropyridin-2-ylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitropyridin-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group attached to a nitropyridine ring, making it a valuable reagent for forming carbon-carbon bonds in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyridin-2-ylboronic acid pinacol ester typically involves the borylation of 6-nitropyridine. One common method is the palladium-catalyzed cross-coupling reaction between 6-nitropyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
6-Nitropyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Alcohols or ketones.
科学的研究の応用
6-Nitropyridin-2-ylboronic acid pinacol ester has diverse applications in scientific research:
作用機序
The mechanism of action of 6-Nitropyridin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
6-Chloropyridine-2-boronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of a nitro group.
6-Quinolineboronic Acid Pinacol Ester: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
6-Nitropyridin-2-ylboronic acid pinacol ester is unique due to its nitro substituent, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
特性
分子式 |
C11H15BN2O4 |
|---|---|
分子量 |
250.06 g/mol |
IUPAC名 |
2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-9(13-8)14(15)16/h5-7H,1-4H3 |
InChIキー |
FUVPBLRHTPPCNH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)
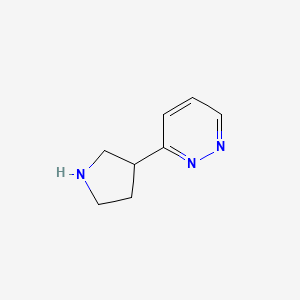

![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
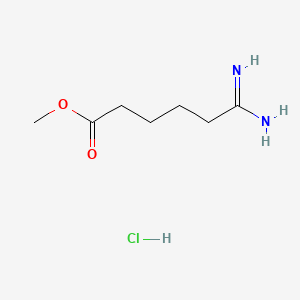
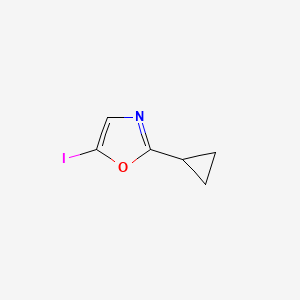
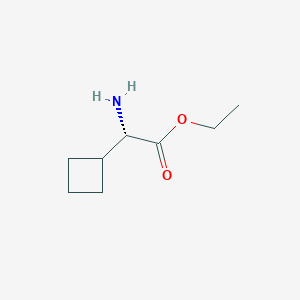
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
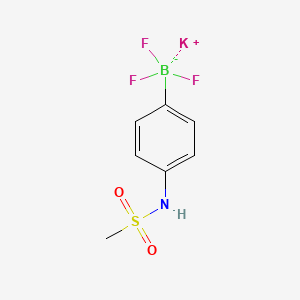
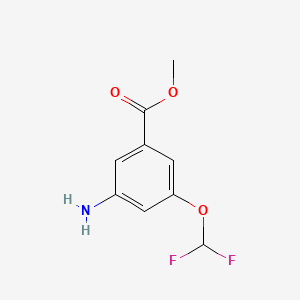

![methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13461687.png)
